(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol
Description
Properties
IUPAC Name |
(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-8-15-12(9-4-5-9)7-11(14-15)10-3-1-2-6-13-10/h1-3,6-7,9,16H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAYBNJSKPXZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CO)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
- Introduction of Cyclopropyl and Pyridine Substituents : This step may involve coupling reactions such as Suzuki or Heck coupling.
- Final Conversion to Methanol : The aldehyde or ketone intermediate can be reduced to form the methanol derivative.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
The biological activity is attributed to the compound's ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. For instance, it may inhibit kinases or modulate the activity of transcription factors linked to cancer progression .
Case Studies
Research Findings
Recent studies have highlighted various aspects of this compound:
- Solubility and Stability : Modifications to enhance solubility have been explored, which can improve bioavailability and therapeutic efficacy .
- Selectivity : The compound shows selectivity towards certain cancer types, indicating potential for targeted therapy .
- Toxicity Profile : Preliminary toxicity assessments suggest a favorable profile compared to other chemotherapeutic agents, making it a candidate for further development .
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity : Research has indicated that pyrazole derivatives can exhibit significant anticancer properties. Studies have shown that (5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol may inhibit tumor growth by interacting with specific enzymes involved in cancer cell proliferation.
- Case Study : A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives, including this compound, revealing promising results against several cancer cell lines.
-
Antimicrobial Properties : The compound has demonstrated potential antimicrobial activity against various bacterial strains. Its ability to disrupt bacterial cell wall synthesis could be a mechanism for its effectiveness.
- Case Study : A research article highlighted the synthesis of this compound and its evaluation against Staphylococcus aureus, showing significant inhibition at low concentrations.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Agrochemicals
The unique structure of this compound allows it to be explored as a potential herbicide or pesticide. Its ability to interact with plant metabolic pathways could lead to the development of new agricultural chemicals that are more effective and environmentally friendly.
Material Science
The compound's chemical properties make it suitable for applications in developing new materials with specific functionalities, such as sensors or catalysts. Its reactivity can be harnessed to create composite materials with enhanced properties.
Comparison with Similar Compounds
The structural and functional properties of (5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol can be contextualized by comparing it to analogs with variations in substituents, chain length, and functional groups. Below is a detailed analysis:
Structural Analogues with Alkyl/Alcohol Substituents
(a) 3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol
- Structure: Features a trifluoromethyl group at position 3 and a propanol chain at position 1.
- Molecular Formula : C10H13F3N2O.
- Key Differences: The trifluoromethyl group (electron-withdrawing) enhances metabolic stability compared to the pyridinyl group (electron-rich). The longer propanol chain may increase hydrophilicity .
(b) 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol
- Molecular Weight : 219.06.
- Purity : 95%.
- The trifluoromethyl group offers enhanced lipophilicity .
(c) (5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol
- Molecular Formula : C8H12N2O.
- Molecular Weight : 152.195.
- Key Differences : A methyl group replaces the pyridinyl substituent, simplifying synthesis but reducing aromatic interactions. This analog may exhibit lower biological activity due to diminished π-π stacking .
Functional Group Variations
(a) 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propionic Hydrazide
- Structure : Incorporates a hydrazide group, enabling conjugation or chelation.
- Applications : Useful in metal-organic frameworks or as intermediates in drug design .
(b) (S)-N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide
- Key Feature : A complex pharmaceutical derivative with a pyrazole core linked to an acetamide group.
- Relevance : Highlights the use of cyclopropyl-pyrazole motifs in bioactive molecules, particularly in kinase inhibitors or protease-targeting drugs .
Comparative Data Table
*Calculated based on molecular formula.
Key Observations
- Electronic Effects : Pyridinyl groups enhance electron density, favoring interactions with biological targets, whereas trifluoromethyl groups improve metabolic stability .
- Steric and Hydrophobic Effects: Longer alcohol chains (e.g., propanol vs. methanol) increase hydrophilicity but may reduce membrane permeability .
- Synthetic Accessibility : Methyl-substituted analogs (e.g., C8H12N2O) are simpler to synthesize compared to pyridinyl-containing derivatives, which require specialized coupling reactions .
Preparation Methods
Preparation of Pyridin-2-yl Precursors
The pyridin-2-yl moiety is typically prepared or modified through halogenation and protection/deprotection strategies. For example:
- Starting from 2-chloropyridine derivatives, selective protection with trimethylsilyl or dioxolane groups is employed to stabilize reactive sites during subsequent transformations.
- Halogenated pyridines (e.g., 2-bromopyridine) serve as substrates for coupling reactions.
Typical conditions include:
- Use of sodium hydride (NaH) as a base in dry N,N-dimethylformamide (DMF) at 0 °C under nitrogen atmosphere.
- Neutralization of acidic aqueous phases with sodium hydroxide (NaOH) followed by extraction with ethyl acetate.
- Organic phase washing with water, drying over magnesium sulfate, filtration, and solvent evaporation under reduced pressure for product isolation.
Formation of Pyrazole Core
The pyrazole ring is introduced by condensation reactions involving hydrazine derivatives and α,β-unsaturated ketones or related intermediates:
Introduction of Cyclopropyl Group
The cyclopropyl substituent at the 5-position of the pyrazole ring is introduced mainly by Suzuki–Miyaura cross-coupling:
Installation of Methanol Functionality
The methanol group attached to the pyrazole nitrogen is introduced through:
- N-arylation of pyrazole with hydroxylated pyridine derivatives.
- Subsequent reduction of hydroxylated intermediates to methanol derivatives using triethylsilane in the presence of trifluoromethanesulfonic acid or catalytic hydrogenation under mild conditions to avoid pyridine ring hydrogenation.
- Yields for these reductions can be moderate (e.g., 24%) and may require optimization.
Representative Reaction Sequence
Detailed Research Findings and Data
Yields and Reaction Efficiency
The yields of key steps vary depending on the substrate and reaction conditions. For example:
- Arylation of 3-ethoxypyrazole with 2-bromopyridine typically yields 57-66% of the N-pyridyl derivative.
- Suzuki–Miyaura coupling introducing the cyclopropyl group gives about 48% yield.
- Reduction steps to convert hydroxyl to methanol groups are less efficient, with yields around 24% reported under mild conditions to preserve sensitive groups.
Structure-Activity Relationship (SAR) Insights
Although the focus here is preparation, it is noteworthy that the cyclopropyl substituent at position 5 significantly enhances biological activity, justifying the synthetic effort to introduce this group specifically.
Summary Table of Preparation Methods
| Synthetic Step | Key Reagents | Conditions | Yield Range (%) | Purpose |
|---|---|---|---|---|
| Pyridine Protection | Trimethylsilyl reagents, NaH | 0 °C, DMF, N2 atmosphere | - | Protect pyridine ring |
| Arylation of Pyrazole | 3-ethoxypyrazole, 2-bromopyridine, Cs2CO3, Cu catalyst | Microwave, 150-180 °C | 40-70 | Form pyrazole-pyridine linkage |
| Cyclopropyl Introduction | Cyclopropyl boronic acid, Pd catalyst | Reflux or microwave | ~48 | Install cyclopropyl group |
| Hydroxylation and Reduction | Hydroxylated pyridine, triethylsilane, TfOH | Room temp or mild reflux | ~24 | Install methanol group |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclization of cyclopropyl hydrazine derivatives with pyridinyl ketones under acidic/basic conditions. For example, analogous pyrazole derivatives are synthesized via refluxing hydrazine hydrate with ketones in ethanol, followed by acidification and crystallization . Optimization includes adjusting reaction time (e.g., 5–48 hours), solvent polarity (ethanol, methanol), and stoichiometric ratios of reagents to improve yield and purity. TLC monitoring is critical for reaction completion .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation relies on 1H/13C NMR (to identify cyclopropyl, pyridinyl, and methanol protons), FT-IR (for hydroxyl and aromatic C-H stretches), and mass spectrometry (to verify molecular weight). Single-crystal X-ray diffraction (SC-XRD) is used for absolute configuration determination, as demonstrated in related pyrazole derivatives . SC-XRD parameters (e.g., dihedral angles between pyridine and pyrazole rings) are refined using programs like SHELXL .
Q. What are the key physicochemical properties of this compound, and how do they influence solubility and reactivity?
- Methodological Answer : The compound’s logP (calculated via software like ChemDraw) predicts moderate lipophilicity due to the cyclopropyl and pyridinyl groups. The methanol group enhances water solubility, enabling formulation in polar solvents. Reactivity is governed by the pyrazole ring’s electron-deficient nature and the nucleophilic hydroxyl group, facilitating derivatization (e.g., esterification) .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond lengths, angles) be resolved during structure refinement?
- Methodological Answer : Discrepancies in SC-XRD data (e.g., disordered solvent molecules or hydrogen bonding networks) are addressed using SHELX refinement tools. For example, hydrogen atoms are modeled via riding coordinates, while anisotropic displacement parameters refine thermal motion. Validation tools like PLATON or Mercury ensure geometric accuracy . Case studies show that intramolecular N–H···N hydrogen bonds stabilize the pyrazole-pyridine conformation, reducing ambiguity .
Q. What strategies are effective in optimizing the compound’s bioactivity through structural modification?
- Methodological Answer : Derivatization focuses on the methanol group (e.g., conversion to esters or ethers) and pyridinyl substitution. For instance, replacing pyridin-2-yl with thiophen-2-yl (as in analogous compounds) alters electronic properties, enhancing antimicrobial activity . Structure-activity relationship (SAR) studies use molecular docking to predict binding affinity with targets like kinases or bacterial enzymes .
Q. How do solvent and pH conditions affect the compound’s stability during long-term storage?
- Methodological Answer : Stability studies in amber glass vials under nitrogen atmosphere prevent photodegradation and oxidation. HPLC-UV monitoring at intervals (0, 3, 6 months) identifies degradation products. Buffered solutions (pH 4–7) minimize hydrolysis of the methanol group, while acidic/basic conditions accelerate decomposition .
Q. What computational methods are used to predict the compound’s pharmacokinetic (PK) profile?
- Methodological Answer : In silico tools (e.g., SwissADME, pkCSM) estimate parameters like bioavailability (%F = 65–80%), blood-brain barrier permeability (low), and cytochrome P450 interactions. Molecular dynamics simulations model binding to plasma proteins (e.g., albumin), correlating with experimental HPLC retention times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
